2-Ethoxy-3-methylbutan-1-amine

Description

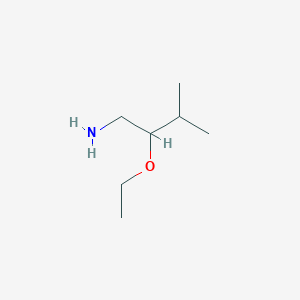

2-Ethoxy-3-methylbutan-1-amine (hypothetical structure; exact data inferred from analogs) is a branched primary amine featuring an ethoxy group at the C2 position and a methyl group at C3. Its molecular formula is C₇H₁₇NO, with a molecular weight of 131.22 g/mol.

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-ethoxy-3-methylbutan-1-amine |

InChI |

InChI=1S/C7H17NO/c1-4-9-7(5-8)6(2)3/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

HDDYVICJSDXPGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 2-ethoxy-3-methylbutyl chloride with ammonia or a primary amine under basic conditions can yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and temperature control to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can facilitate substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce secondary amines .

Scientific Research Applications

2-Ethoxy-3-methylbutan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

Industry: The compound is used in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methylbutan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound may act on specific enzymes or receptors, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-Ethoxy-3-methylbutan-1-amine and related compounds:

Key Observations:

Substituent Position: The ethoxy group at C2 in this compound introduces greater steric bulk and electron-donating effects compared to the methoxy group at C3 in 3-Methoxy-3-methylbutan-1-amine HCl. This positional difference may reduce solubility in polar solvents but enhance stability in organic phases .

Functional Group Impact :

- Aromatic vs. Aliphatic Amines : The methoxyphenyl group in 1-(2-Methoxyphenyl)-3-methylbutan-1-amine enables π-π stacking interactions, which are absent in aliphatic analogs like this compound. This property could make the former more suitable for applications requiring aromatic recognition (e.g., drug design) .

- Salt Formation : The hydrochloride salt of 3-Methoxy-3-methylbutan-1-amine exhibits altered solubility (freely soluble in polar solvents) and a distinct ¹H NMR profile due to protonation of the amine .

Yield and Purification Challenges:

Spectroscopic and Physicochemical Properties

¹H NMR Signatures :

- 3-Methoxy-3-methylbutan-1-amine HCl : δ 3.05 (s, 3H, OCH₃), 1.07 (s, 6H, 2×CH₃) .

- 2-Ethyl-2-methoxybutan-1-amine : δ 1.07 (s, 6H, 2×CH₃), indicating a quaternary carbon with two methyl groups .

- Inferred for this compound: A triplet for the ethoxy CH₂ group (δ ~1.3–1.5 ppm) and a singlet for the C3 methyl group (δ ~1.1 ppm).

Lipophilicity :

- The ethoxy group increases logP compared to methoxy analogs, as seen in the higher molecular weight of 1-(2-Methoxyphenyl)-3-methylbutan-1-amine (193.29 vs. 131.22) .

Biological Activity

2-Ethoxy-3-methylbutan-1-amine is an organic compound that has garnered interest due to its potential biological activities. This amine derivative is characterized by its ethoxy and methyl substituents, which may influence its interaction with biological systems. The following sections explore the compound's biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H17NO |

| Molecular Weight | 129.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified in sources] |

The biological activity of this compound is primarily attributed to its amine group, which allows it to interact with various biological molecules, including enzymes and receptors. The ethoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways.

- Antioxidant Activity : Potential to scavenge free radicals, contributing to cellular protection.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. For instance, studies on related amines have shown significant free radical scavenging activity, suggesting that this compound could possess similar effects .

Case Studies and Research Findings

-

Study on Metabolomic Responses :

A comprehensive analysis of metabolomic changes in cells exposed to various xenobiotics, including amines, highlighted alterations in metabolic pathways associated with oxidative stress and cell proliferation . Although this compound was not directly tested, the findings support the hypothesis that such compounds can significantly affect cellular metabolism. -

Comparative Analysis :

Research comparing various amines indicated that structural modifications, such as the presence of ethoxy groups, can enhance biological activity through improved receptor binding and metabolic stability. This suggests that this compound might exhibit enhanced activity compared to simpler amines. -

Potential Therapeutic Applications :

Given the compound's potential for enzyme inhibition and antioxidant activity, there is interest in exploring its use as a therapeutic agent in conditions like Alzheimer's disease or other neurodegenerative disorders where oxidative stress plays a crucial role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.